molecular formula C10H24OSi B1268102 1-Butanol, DMTBS CAS No. 37170-50-6

1-Butanol, DMTBS

Cat. No.: B1268102
CAS No.: 37170-50-6
M. Wt: 188.38 g/mol
InChI Key: GEOXIEOGBKDPPZ-UHFFFAOYSA-N
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Description

1-Butanol, tert-butyldimethylsilyl ether, also known as 1-Butanol, DMTBS, is a derivative of 1-Butanol. It is a primary alcohol with the chemical formula C4H9OH and a linear structure. The compound is commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, tert-butyldimethylsilyl ether can be synthesized through the reaction of 1-Butanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While specific industrial production methods for 1-Butanol, tert-butyldimethylsilyl ether are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.

    Reduction: It can be reduced to form butane.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Butanal, butanoic acid.

    Reduction: Butane.

    Substitution: Various butyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanol, tert-butyldimethylsilyl ether is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: In the study of metabolic pathways and enzyme reactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanol, tert-butyldimethylsilyl ether involves several molecular targets and pathways. It interacts with enzymes such as haloalkane dehalogenase, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin. These interactions lead to various biochemical effects, including the inhibition or activation of specific metabolic pathways.

Comparison with Similar Compounds

    Isobutanol: An isomer of 1-Butanol with a branched structure.

    Butan-2-ol: Another isomer of 1-Butanol with the hydroxyl group on the second carbon.

    tert-Butanol: A tertiary alcohol with a different structure and reactivity.

Uniqueness: 1-Butanol, tert-butyldimethylsilyl ether is unique due to its specific structure and reactivity. It serves as a versatile reagent in organic synthesis and offers distinct advantages in terms of stability and selectivity compared to its isomers.

Biological Activity

1-Butanol, also known as n-butanol, is a four-carbon straight-chain alcohol that has garnered attention for its various biological activities. This article focuses on the compound "1-Butanol, DMTBS" (3,3-Dimethyl-1-butanol), exploring its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

1-Butanol is characterized by its hydrophobic properties and ability to interact with biological membranes. The compound DMTBS is a derivative of 1-butanol that has shown significant biological activity, particularly in immunomodulation and metabolic regulation.

Key Mechanisms:

  • Immunomodulatory Effects : Research indicates that DMTBS can modulate immune responses, particularly in models of autoimmune diseases. It has been shown to reduce the severity of collagen-induced arthritis (CIA) in murine models by acting independently of the intestinal microbiome and influencing pro-inflammatory cytokine secretion from macrophages .
  • Metabolite Formation : DMTBS is metabolized into 3,3-dimethylbutyric acid (DMBut), which also exhibits protective effects against inflammatory conditions. Both DMTBS and DMBut have been associated with reduced levels of pro-inflammatory cytokines .

1. Immunological Studies

A study involving CIA models demonstrated that treatment with DMTBS resulted in over a 50% reduction in arthritis severity compared to controls. This effect was attributed to direct immunomodulatory actions rather than alterations in trimethylamine (TMA) production, suggesting a novel pathway for therapeutic intervention in autoimmune diseases .

2. Maternal Exposure Studies

Research on maternal administration of DMTBS during pregnancy indicated protective effects against hypertension induced by environmental toxins such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). The study found that maternal DMTBS treatment reshaped gut microbiota and altered metabolic pathways related to TMA and TMAO (trimethylamine-N-oxide), leading to improved cardiovascular outcomes in offspring .

Summary of Toxicity Studies

The toxicological assessment of 1-butanol indicates a relatively low risk profile at certain exposure levels:

  • Acute Toxicity : Inhalation studies suggest that exposure to concentrations around 25 ppm is tolerable for humans over extended periods .
  • Developmental Toxicity : While some developmental effects were noted at high doses, no significant reproductive toxicity was observed at lower exposure levels. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was established at approximately 3500 ppm .

Table 1: Summary of Biological Effects of DMTBS

Study FocusKey FindingsReference
ImmunomodulationReduced CIA severity by >50%
Maternal ExposurePrevented hypertension in offspring from TCDD exposure
ToxicityNOAEL established at 3500 ppm; low risk profile

Table 2: Toxicological Assessment Results

EndpointObservationsReference
Acute ExposureTolerable at 25 ppm over prolonged exposure
Developmental EffectsMild effects at high doses; no significant reproductive toxicity
Chronic ExposureNo significant adverse effects noted

Properties

IUPAC Name

butoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOXIEOGBKDPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336112
Record name 1-Butanol, DMTBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37170-50-6
Record name 1-Butanol, DMTBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.1 moles of n-butanol, 0.15 moles of t-butyldimethylchlorosilane and 0.0005 moles of triethylbenzyl ammonium chloride were heated under reflux (77°-106° C.) in 50 ml of p-xylene. After termination of the reaction, excess silylating agent and xylene were distilled off at reduced pressure.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.0005 mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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